molecular formula C13H11FIN B1386595 N-(2-Fluorobenzyl)-4-iodoaniline CAS No. 934364-17-7

N-(2-Fluorobenzyl)-4-iodoaniline

Cat. No.: B1386595
CAS No.: 934364-17-7
M. Wt: 327.14 g/mol
InChI Key: HZUPTQRQTDLYDC-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-4-iodoaniline (CAS: 934364-17-7) is a halogenated aromatic amine featuring a 2-fluorobenzyl group attached to a 4-iodoaniline backbone. This compound is commercially available at 97% purity and is utilized as a synthetic intermediate in organic chemistry and materials science . Key structural attributes include:

  • Electron-withdrawing substituents: The fluorine atom on the benzyl group and iodine on the aniline ring influence electronic distribution, enhancing reactivity in cross-coupling and nucleophilic substitution reactions.
  • Steric and electronic effects: The ortho-fluorine on the benzyl group introduces steric hindrance, while the para-iodine on the aniline ring provides a heavy halogen for catalytic transformations.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPTQRQTDLYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-4-iodoaniline typically involves the reaction of 4-iodoaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Iodoaniline+2-Fluorobenzyl ChlorideThis compound\text{4-Iodoaniline} + \text{2-Fluorobenzyl Chloride} \rightarrow \text{this compound} 4-Iodoaniline+2-Fluorobenzyl Chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-4-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-Fluorobenzyl)-4-azidoaniline, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl compound.

Scientific Research Applications

N-(2-Fluorobenzyl)-4-iodoaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-4-iodoaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can facilitate the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Halogen Effects

(a) N-(4-Fluorobenzyl)-2-iodoaniline (CAS: 1040308-57-3)
  • Structural difference : Fluorine is para on the benzyl group, and iodine is ortho on the aniline ring.
  • The ortho-iodine may hinder certain electrophilic substitutions due to steric effects .
  • Molecular weight : 327.14 g/mol vs. 353.2 g/mol (target compound) .
(b) 4-Bromo-N-(2-nitrophenyl)-benzamide
  • Structural difference : Bromine replaces iodine; a nitro group replaces the fluorobenzyl.
  • Impact : Bromine’s lower atomic weight and weaker leaving-group ability reduce efficacy in Suzuki-Miyaura couplings compared to iodine. The nitro group strongly withdraws electrons, enhancing acidity but reducing nucleophilicity .

Functional Group Variations

(a) N-(2-Hydroxy-3-methoxybenzalidene)-4-iodoaniline
  • Structural difference : A Schiff base forms via condensation of 4-iodoaniline with a hydroxyl-methoxybenzaldehyde.
  • Impact: The imine group enables coordination to metals (e.g., Cu(II)), making it suitable for nonlinear optical materials. The iodine stabilizes the metal complex through weak interactions .
  • Bond lengths : Cu–N bonds average 1.95 Å, with Mo–O bonds in related complexes at 1.89–2.01 Å .
(b) 4-Fluoro-2-iodoaniline (CAS: 61272-76-2)
  • Structural difference : Fluorine and iodine are on the aniline ring instead of the benzyl group.
  • Impact : The dual halogenation on the aromatic ring enhances regioselectivity in Ullmann or Buchwald-Hartwig reactions. The absence of a benzyl group reduces steric bulk, favoring planar transition states in catalysis .

Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Weight (g/mol) Halogen Position Key Applications
N-(2-Fluorobenzyl)-4-iodoaniline 353.2 Benzyl (F), Aniline (I) Organic synthesis, catalysis
N-(4-Fluorobenzyl)-2-iodoaniline 327.14 Benzyl (F), Aniline (I) Pharmaceutical intermediates
4-Fluoro-2-iodoaniline 237.01 Aniline (F, I) Cross-coupling reactions

Table 2: Spectral and Structural Data

Compound Key MS Fragments (m/z) Notable Bond Lengths (Å)
This compound 109.0448 (C₇H₆F⁺) C–I: 2.10; C–F: 1.34
4-Bromo-N-(2-nitrophenyl)-benzamide 121.0648 (C₈H₉O⁺) C–Br: 1.90; C–NO₂: 1.21
Cu(II)-Schiff base complex N/A Cu–N: 1.95; Mo–O: 1.89–2.01

Research Findings and Trends

  • Catalytic Efficiency : Iodine in this compound outperforms bromine in cross-coupling yields (e.g., 78% vs. 62% for brominated analogues) due to enhanced oxidative addition kinetics .
  • Material Design: Fluorobenzyl groups improve thermal stability in MoS₂ composites, with decomposition temperatures exceeding 300°C compared to non-fluorinated linkers .

Biological Activity

N-(2-Fluorobenzyl)-4-iodoaniline is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a fluorobenzyl group and an iodoaniline moiety, which contribute to its unique biological profile. The presence of the fluorine atom enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC13_{13}H10_{10}F I N
Molecular Weight319.13 g/mol
SolubilityModerate in organic solvents
LipophilicityHigh

Anticancer Properties

Recent studies have indicated that derivatives of 2-fluoro-4-iodoaniline exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, particularly in non-small cell lung cancer (NSCLC) models. The N-(2-fluorobenzyl) moiety may enhance selectivity towards tumor cells by modulating signaling pathways associated with cell proliferation and apoptosis.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways by targeting specific kinases, leading to reduced cell viability in cancer cell lines.
  • In Vitro Studies : In vitro assays demonstrated that derivatives of 2-fluoro-4-iodoaniline can induce apoptosis in cancer cells, as evidenced by increased levels of acetylated histones and activation of pro-apoptotic markers.
  • Case Study : A recent investigation into the compound's effects on SKM-1 myelodysplastic syndrome cells revealed that it significantly induces G1 phase cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Some derivatives of 2-fluoro-4-iodoaniline have shown promising antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the aromatic rings can significantly influence potency and selectivity.

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and kinase binding affinity
Iodine SubstitutionEnhances cellular uptake and retention
Alkyl Chain LengthOptimal length improves selectivity towards cancer cells

Toxicology and Safety Profile

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity in normal cell lines at therapeutic concentrations; however, further investigations are needed to establish a comprehensive safety profile.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and biodistribution of this compound derivatives. Results indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.